Stanozolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Androgenic/Anabolic Steroid Metabolism:

Stanozolol's well-defined structure and properties make it a suitable candidate for studying metabolism of androgenic/anabolic steroids. In vitro studies using liver and lung tissues from animals have been conducted to understand how the body breaks down Stanozolol. This research helps scientists develop methods for detecting the presence of similar substances in anti-doping tests [].

Investigating Muscle Wasting Conditions:

Stanozolol's anabolic properties have led to research into its effects on muscle wasting conditions. Some studies have explored its use in treating muscle loss associated with HIV/AIDS or following surgery []. However, due to potential side effects, Stanozolol is not a common treatment for these conditions.

Understanding Androgen Action:

Due to its androgenic properties, Stanozolol can be used in research to understand how androgens act in the body. Scientists can study how Stanozolol interacts with androgen receptors in cells, potentially providing insights into diseases affected by androgen activity [].

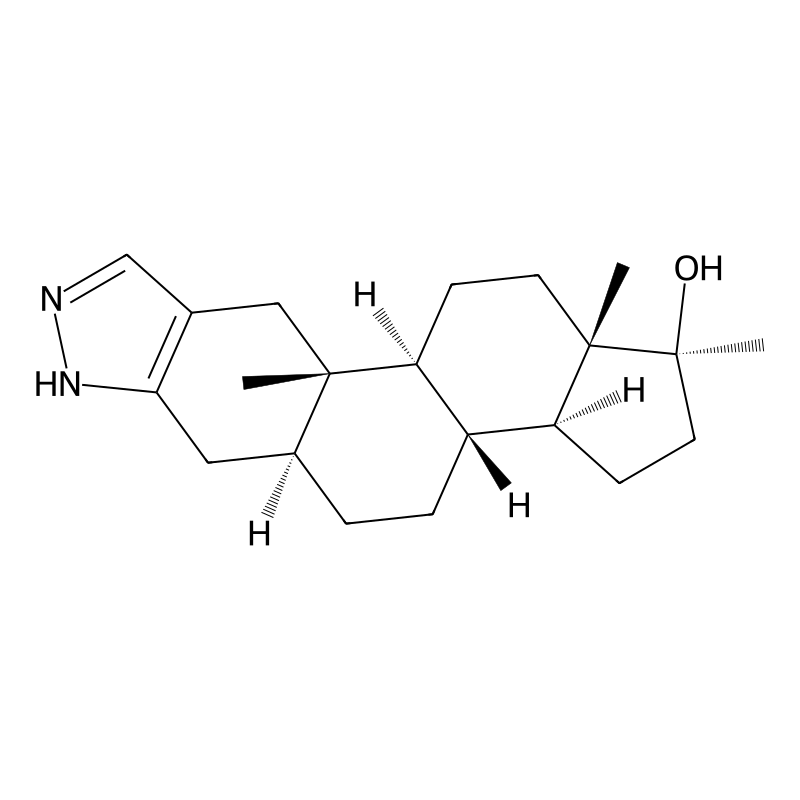

Stanozolol is a synthetic anabolic-androgenic steroid derived from testosterone, characterized by its unique chemical structure that includes a 17α-methyl group and a pyrazole ring. Its IUPAC name is 17α-methyl-2'-H-androst-2-eno[3,2-c]pyrazol-17β-ol, and its molecular formula is with a molar mass of approximately 328.5 g/mol . Stanozolol is known for its high oral bioavailability due to the presence of the C17α alkyl group, which provides resistance to hepatic metabolism, making it effective when taken orally or via intramuscular injection .

Stanozolol undergoes various metabolic transformations in the body, primarily in the liver. It is metabolized into glucuronide and sulfate conjugates, which are then excreted in urine. The compound's unique structure allows it to avoid significant metabolism by 5α-reductase, thus maintaining its anabolic properties without converting into more potent androgens like dihydrotestosterone . The primary metabolites can be detected in urine for up to ten days following administration .

As an anabolic-androgenic steroid, stanozolol exhibits both anabolic (muscle-building) and androgenic (masculinizing) effects. It acts primarily as an agonist of the androgen receptor, promoting protein synthesis and muscle growth while minimizing androgenic side effects such as hair loss and prostate enlargement . Stanozolol has been shown to have neurotoxic effects in animal models, leading to increased apoptosis in neuronal cells, particularly in the hippocampus . This highlights potential risks associated with its use, especially concerning cognitive functions.

Stanozolol was first synthesized in 1959 by chemist John Ziegler. The synthesis involves the condensation of a 3-keto-aldehyde moiety derived from oxymetholone with hydrazine, resulting in the formation of stanozolol . Various synthetic routes have been documented, reflecting ongoing research into optimizing production methods and enhancing yield while minimizing by-products.

Stanozolol has several therapeutic applications:

- Hereditary Angioedema: It is used to manage this condition by increasing plasma levels of C1 inhibitor protein.

- Aplastic Anemia: Stanozolol may stimulate erythropoiesis and improve red blood cell counts.

- Weight Gain: It is sometimes prescribed for patients needing to gain weight due to chronic illness or malnutrition .

Stanozolol interacts with various biological systems due to its androgenic activity. It binds to androgen receptors and can influence other hormonal pathways. Notably, it has low affinity for sex hormone-binding globulin compared to testosterone, which may alter its pharmacokinetics and biological effects . Furthermore, studies have indicated that stanozolol can induce oxidative stress, contributing to cellular damage and apoptosis in certain tissues .

Stanozolol shares structural similarities with several other anabolic-androgenic steroids. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Testosterone | Natural androgen hormone | Precursor to many synthetic steroids |

| Nandrolone | 19-nortestosterone derivative | Less androgenic activity compared to testosterone |

| Oxymetholone | 17α-methylated derivative | Known for significant muscle-building effects |

| Methenolone | 17α-methylated compound | Lower hepatotoxicity than stanozolol |

Uniqueness of Stanozolol: Stanozolol's distinct pyrazole ring structure sets it apart from other anabolic steroids. Its high oral bioavailability and lower propensity for estrogenic side effects make it particularly appealing for athletes seeking performance enhancement without significant weight gain from fluid retention .

Stanozolol exists as a solid crystalline compound at room temperature (20°C) [1] [2]. The compound presents as a white to almost white powder to crystal [1] [3], with coloration ranging from white to light yellow [3] [4]. This appearance is characteristic of the pure substance and may vary slightly depending on the crystallization conditions and purity level.

The compound exhibits a melting point of 242°C [1] [5] [6], indicating substantial thermal stability. The predicted boiling point is 490.8 ± 45.0°C [5] [4], though this represents a calculated value rather than an experimentally determined property. The predicted density is 1.129 ± 0.06 g/cm³ [4], placing it in the typical range for organic steroid compounds.

| Property | Value | Reference |

|---|---|---|

| Physical State at 20°C | Solid | [1] [2] |

| Appearance | White to almost white powder to crystal | [1] [3] |

| Color | White to light yellow | [3] [4] |

| Melting Point | 242°C | [1] [5] [6] |

| Boiling Point (predicted) | 490.8 ± 45.0°C | [5] [4] |

| Density (predicted) | 1.129 ± 0.06 g/cm³ | [4] |

Solubility Profile

Stanozolol demonstrates highly selective solubility characteristics that reflect its molecular structure and polarity. The compound is practically insoluble in water [1] [3] [7] [4], consistent with its hydrophobic steroid backbone and minimal polar functional groups.

The solubility profile shows optimal dissolution in dimethylformamide [1] [3] [7] [4], where the compound achieves complete solubility. Ethanol (96 percent) provides slight to sparingly soluble conditions [1] [3] [7] [4], making it useful for analytical applications. Methylene chloride offers very slightly soluble conditions [3] [4], while chloroform provides sparingly soluble conditions [1] [7].

Quantitative solubility data indicates 1 mg/mL solubility in both acetonitrile and methanol [8], providing practical concentrations for analytical work. The compound shows slightly soluble behavior in acetone [1] [4].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Practically insoluble/Insoluble | [1] [3] [7] [4] |

| Dimethylformamide | Soluble | [1] [3] [7] [4] |

| Ethanol (96%) | Slightly soluble/Sparingly soluble | [1] [3] [7] [4] |

| Methylene chloride | Very slightly soluble | [3] [4] |

| Chloroform | Sparingly soluble | [1] [7] |

| Acetone | Slightly soluble | [1] [4] |

| Acetonitrile | 1 mg/mL | [8] |

| Methanol | 1 mg/mL | [8] |

Spectroscopic Characteristics

Ultraviolet-Visible Absorption Spectra

Stanozolol exhibits characteristic ultraviolet absorption with a maximum at 223 nanometers [6]. The compound demonstrates an extinction coefficient of 4740 at the maximum absorption wavelength [6], indicating moderate to strong absorption intensity. This absorption arises from the conjugated pyrazole ring system present in the stanozolol structure, which contains extended π-electron systems capable of electronic transitions in the ultraviolet region.

The ultraviolet absorption characteristics make stanozolol amenable to derivative ultraviolet spectrophotometry [9], where first-derivative and second-derivative techniques can suppress background absorption from pharmaceutical excipients. This property has been exploited for analytical applications in pharmaceutical formulations [9].

| Parameter | Value | Reference |

|---|---|---|

| UV Maximum (λmax) | 223 nm | [6] |

| Extinction Coefficient (ε) | 4740 (at 223 nm) | [6] |

| Absorption Range | UV region | [6] |

Infrared Spectroscopy

Stanozolol demonstrates comprehensive infrared absorption patterns that reflect its complex molecular structure containing hydroxyl, nitrogen-containing heterocycle, and aliphatic carbon-hydrogen groups [10] [11]. The Fourier Transform Infrared spectrum has been extensively characterized through both experimental measurements and theoretical calculations using density functional theory methods [10] [11].

The hydroxyl stretching vibration appears at 3474 cm⁻¹ [10] [11], representing the tertiary alcohol functionality at the 17β position. The nitrogen-hydrogen stretching occurs at 3320 cm⁻¹ [10] [11], corresponding to the pyrazole ring nitrogen. Carbon-hydrogen stretching vibrations are observed in the range 2996-2869 cm⁻¹ [10] [11], representing both methyl and methylene group vibrations.

The characteristic carbonyl and aromatic region shows the carbon-nitrogen and carbon-carbon double bond stretching at 1525 cm⁻¹ [10] [11]. Methyl and methylene bending vibrations occur at 1471 cm⁻¹ and 1442 cm⁻¹ [10] [11] respectively. The fingerprint region contains numerous diagnostic peaks including pyrazole ring vibrations and carbon-carbon skeletal vibrations [10] [11].

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3474 | ν(OH) stretching | 0.19 |

| 3320 | N-H stretching | 0.19 |

| 2996 | ν(CH) stretching (CH₃) | 0.28 |

| 2929 | ν(CH) stretching (CH₂) + ν(CH) stretching (CH₃) | 0.60 |

| 2920 | ν(CH) stretching (CH₂) + ν(CH) stretching (CH₃) | 0.72 |

| 1525 | ν(C=N) + ν(C=C) stretching | 0.12 |

| 1471 | δ(HCH) scissoring (CH₂) | 0.24 |

| 1442 | δ(HCH) scissoring (CH₂)(CH₃) | 0.28 |

| 1415 | δ(N=NH) + ν(CC) stretching | 0.20 |

| 1264 | δ(HCH) wagging (CH₂) + δ(COH) bending | 0.06 |

| 1210 | δ(HCH) twisting/wagging (CH₂) + ν(NN) + ν(CN) stretching | 0.09 |

| 1081 | ν(CC) stretching + ρ(CH₃) + ρ(CH₂) rocking | 0.54 |

| 841 | ρ(CH₃) rocking + ν(CC) stretching | 1.00 |

Nuclear Magnetic Resonance Analysis

Stanozolol has been extensively studied using nuclear magnetic resonance spectroscopy for both structural characterization and analytical applications [12] [13]. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy provides detailed information about the hydrogen environments in the molecule, enabling precise structural identification and quantitative analysis.

The ¹H nuclear magnetic resonance spectrum reveals characteristic patterns for the steroid backbone protons, methyl groups, and the distinctive pyrazole ring protons [12]. Deuterated solvents such as deuterated chloroform and deuterated dimethyl sulfoxide are commonly employed for nuclear magnetic resonance measurements [12] [13].

Quantitative nuclear magnetic resonance methods have been developed for pharmaceutical analysis and purity determination [12] [13]. The technique demonstrates high specificity for stanozolol identification, even in complex mixtures with other anabolic steroids [12]. Advanced nuclear magnetic resonance techniques including two-dimensional nuclear magnetic resonance and carbon-13 nuclear magnetic resonance provide comprehensive structural information [13].

The nuclear magnetic resonance approach offers significant advantages over traditional analytical methods, providing rapid identification, structural confirmation, and quantitative analysis capabilities without requiring extensive sample preparation or derivatization procedures [12] [13].

Chromatographic Behavior

Retention Characteristics

Stanozolol exhibits distinctive retention behavior that varies significantly depending on the chromatographic system employed. In reversed-phase high-performance liquid chromatography using octadecylsilane columns, the compound demonstrates favorable retention characteristics [9]. Optimal separation is achieved using a mobile phase consisting of methanol-0.05 molar aqueous ammonium dihydrogen phosphate (85:15) [9] with ultraviolet detection at 230 nanometers [9].

The retention time in high-performance liquid chromatography systems provides reliable identification when combined with spectroscopic confirmation [9]. Gradient elution systems offer improved peak shape and resolution [9], making them suitable for routine analytical applications.

In contrast, stanozolol demonstrates poor gas chromatographic behavior [14] [15] [16] [17], which significantly impacts its retention characteristics in gas chromatography systems. This challenging chromatographic behavior necessitates specialized derivatization procedures and optimized analytical conditions for successful gas chromatographic analysis [14] [15].

Liquid chromatography-mass spectrometry systems provide superior retention characteristics compared to gas chromatography [18]. Electrospray ionization coupled with liquid chromatography demonstrates enhanced sensitivity and selectivity [18] compared to atmospheric pressure chemical ionization methods.

Column Interactions

The column interaction profile of stanozolol reflects its molecular structure and polarity characteristics. In reversed-phase liquid chromatography, the compound shows strong hydrophobic interactions with octadecylsilane stationary phases [9], resulting in substantial retention under aqueous mobile phase conditions.

Formic acid-containing mobile phases demonstrate superior performance compared to acetic acid-based systems [18], indicating specific interaction mechanisms between the stanozolol molecule and the mobile phase components. The pyrazole ring system likely contributes to unique interaction patterns with both stationary and mobile phases.

In gas chromatography systems, poor column interactions manifest as peak tailing, reduced sensitivity, and thermal degradation [14] [15] [16] [17]. The hydroxyl group and nitrogen-containing heterocycle create challenging interaction patterns that require specialized column technologies and derivatization strategies.

Solid-phase extraction using mixed-mode cation exchange cartridges demonstrates effective retention and recovery [19], indicating favorable interactions with mixed-mode stationary phases. The basic nitrogen in the pyrazole ring contributes to cation exchange interactions, while the hydrophobic steroid backbone provides reversed-phase interactions.

| Chromatographic System | Mobile Phase/Conditions | Retention/Detection Notes | Reference |

|---|---|---|---|

| HPLC (Reversed-phase C18) | Methanol-0.05 M aqueous ammonium dihydrogen phosphate (85:15) | UV detection at 230 nm, flow rate 1.0 mL/min | [9] |

| HPLC (Reversed-phase C18) | Gradient elution system | Suitable for routine analysis | [9] |

| Gas Chromatography (Capillary) | Helium carrier gas | Poor gas chromatographic behavior | [14] [15] |

| LC-MS/MS | Formic acid containing mobile phase | Better results than acetic acid mobile phase | [18] |

| LC-MS/MS | Electrospray ionization (ESI) | Superior to APCI for detection | [18] |

| Gas Chromatography (General) | Poor chromatographic behavior noted | Difficult detection due to poor behavior | [14] [16] [17] |

Purity

Physical Description

Color/Form

NEARLY COLORLESS, CRYSTALLINE POWDER; EXISTS IN 2 FORMS: NEEDLES & PRISMS

White or almost white solid crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Odor

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H361 (97.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Stanozolol ... /is/ indicated in conditions such as chronic infections, extensive surgery, corticosteroid-induced myopathy, decubitus ulcers, burns, or severe trauma, which require reversal of catabolic processes or protein-sparing effects. /This agent is/ ... adjunct to, and not replacement for, conventional treatment of these disorders. /NOT included in US product labeling/

Stanozolol is effective in raising hemoglobin concentrations in some cases of aplastic anemia (congenital or idiopathic). /NOT included in US product labeling/

Stanozolol ... /is/ indicated in the prophylaxis of hereditary angioedema to decrease the frequency and severity of attacks. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for STANOZOLOL (10 total), please visit the HSDB record page.

Pharmacology

Stanozolol is an orally active synthetic anabolic steroid and a 17alpha-alkylated derivative of dihydrotestosterone that is formed by the condensation of the 3-keto-aldehyde moiety of oxymetholone with hydrazine, with androgenic activity. Although stanozolol has low affinity for binding the androgen receptor (AR), it strongly activates AR-mediated signaling, which stimulates both protein synthesis and erythropoietin production. This agent may stimulate fat loss while retaining lean body mass, and may induce hemoglobin production and red blood cell formation; therefore, stanozolol may be used to treat wasting diseases or anemia.

MeSH Pharmacological Classification

ATC Code

A14 - Anabolic agents for systemic use

A14A - Anabolic steroids

A14AA - Androstan derivatives

A14AA02 - Stanozolol

Mechanism of Action

Steroid-binding proteins unrelated to the classical nuclear receptors have been proposed to play a role in non-genomic actions of the 17alpha-alkylated testosterone derivative (17alpha-AA) stanozolol (ST). We have previously reported that male rat liver endoplasmic reticulum contains two steroid-binding sites associated with high molecular mass oligomeric proteins: (1) the ST-binding protein (STBP); and (2) the low-affinity glucocorticoid-binding protein (LAGS). To further explore the role of LAGS on the mechanism of action of ST, we have now studied: (1) the interaction of ST and its hydroxylated metabolites with solubilized LAGS and the cytosolic glucocorticoid receptor (GR); and (2) the effects of hormones on the capability of STBP to bind ST. We found that, unlike 17alpha-methyltestosterone, neither ST nor its hydroxylated metabolites bind to GR. However, the 16beta-hydroxylation of ST significantly increases the capability of LAGS to bind ST. Interestingly, 3'-hydroxylation of ST abrogates the capability of LAGS to bind ST. ST (k(i)=30 nM) and 16beta-hydroxystanozolol (k(i)=13 nM) bind with high affinity to LAGS, and are capable of accelerating the rate of dissociation of previously bound dexamethasone from the LAGS. STBP and LAGS are strongly induced by ethinylestradiol. However, unlike STBP, LAGS is regulated by thyroid hormones and growth hormone, which proves that these steroid-binding activities are associated with different binding sites. These findings seem to suggest a novel mechanism for ST whereby membrane-associated glucocorticoid-binding activity is targeted by the 16beta-hydroxylated metabolite of ST. ST and its 16beta-hydroxylated metabolite modulate glucocorticoid activity in the liver through negative allosteric modulation of LAGS, with the result of this interaction an effective increase in classical GR-signaling by increasing glucocorticoid availability to the cytosolic GR.

Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/

Antianemic: Anemias due to bone marrow failure: Increases production and urinary excretion of erythropoietin. Anemias due to deficient red cell production : Stimulates erythropoietin production and may have a direct action on bone marrow. Anemias associated with renal disease: increases hemoglobin and red blood cell volume. /Anabolic steroids/

Angioedema (hereditary) prophylactic: Increases serum concentration of Cl esterase inhibitor and, as a result, C2 and C4 concentrations . /Anabolic steroids/

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

302-96-5

Absorption Distribution and Excretion

Metabolism Metabolites

The equine phase I and phase II metabolism of the synthetic anabolic steroid stanozolol was investigated following its administration by intramuscular injection to a thoroughbred gelding. The major phase I biotransformations were hydroxylation at C16 and one other site, while phase II metabolism in the form of sulfate and beta-glucuronide conjugation was extensive.

An analytical method has been developed in order to control the illegal use of stanozolol as growth promoter in livestock. ... Urinary metabolites were identified by mass spectrometry. Stanozolol and 16-hydroxystanozolol were detected after oral administration, while 16-hydroxystanozolol and 4,16-dihydroxystanozolol were found after subcutaneous administration.

Wikipedia

Flurazepam

Drug Warnings

Use of anabolic steroids by athletes is not recommended. Objective evidence is conflicting and inconclusive as to whether these medications significantly increase athletic performance by increasing muscle strength. Weight gains reported by athletes are due in part to fluid retention, which is a potentially hazardous side effect of anabolic steroid therapy. The risk of other unwanted effects, such as testicular atrophy and suppression of spermatogenesis in males; menstrual disturbances and virilization, such as deepening of voice, development of acne, and unnatural growth of body hair in females; peliosis hepatis or other hepatotoxicity; and hepatic cancer outweigh and possible benefit received from anabolic steroids and make their use in athletes inappropriate. /Anabolic steroids/

Anabolic steroids are not recommended for use during pregnancy, since studies in animals have shown that anabolic steroids cause masculinization of the fetus. Risk-benefit must be carefully considered. /Anabolic steroids/

Contraindications: Hypersensitivity to anabolic steroids; male patients with prostate or breast carcinoma; carcinoma of the breast in females with hypercalcemia; nephrosis; the nephrotic phase of nephritis; pregnancy; to enhance physical appearance or athletic performance. /Anabolic steroids/

For more Drug Warnings (Complete) data for STANOZOLOL (17 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

17-Methyl-5alpha-androstan-17beta-ol-3-one is converted into its 2-formyl derivative which is then condensed with hydrazine hydrate.

General Manufacturing Information

Bioassay for anabolic potency. /Androgens & Anabolic steroids/

Sanofi ... production suspended in October, 2002

Discontinued

For more General Manufacturing Information (Complete) data for STANOZOLOL (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: stanozolol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: stanozolol; matrix: chemical purity; procedure: thin-layer chromatography with comparison to standards

Clinical Laboratory Methods

Detection of anabolic steroids in biological fluids by GC-MS.

Analysis of anabolic steroids /including stanozolol/ in horse urine: Development of a generic enzyme-linked immunosorbent assay (ELISA) for the screening of 17alpha-alkyl anabolic steroid metabolites.

Screening of free 17-alkyl-substituted anabolic steroids in human urine by liquid chromatography-electrospray ionization tandem mass spectrometry. All steroids within the study could be selectively detected in urine with detection limits of 0.1-2.0 ng/mL.

Interactions

Anabolic steroids may decrease blood glucose concentrations; diabetic patients should be closely monitored for signs of hypoglycemia and dosage of hypoglycemic agent adjusted as necessary. /Anabolic steroids/

Concurrent use /of glucocorticoid corticosteroids, especially with significant mineralocorticoid activity; mineralocorticoid corticosteroids; corticotropin, especially prolonged therapeutic use; or sodium-containing medications or foods/ with anabolic steroids may increase the possibility of edema; in addition, concurrent use of glucocorticoids or corticotropin with anabolic steroids may promote development of severe acne. /Anabolic steroids/

Concurrent use of anabolic steroids with somatrem or somatropin may accelerate epiphyseal maturation. /Anabolic steroids/

Concurrent use /of other hepatotoxic medications/ with anabolic steroids may result in an increased incidence of hepatotoxicity; patients, especially those on prolonged administration or those with a history of liver disease, should be carefully monitored. /Anabolic steroids/

Dates

2: Michaud M, Pourrat J. Cryofibrinogenemia. J Clin Rheumatol. 2013 Apr;19(3):142-8. doi: 10.1097/RHU.0b013e318289e06e. Review. PubMed PMID: 23519183.

3: García-Esperón C, Hervás-García JV, Jiménez-González M, Pérez de la Ossa-Herrero N, Gomis-Cortina M, Dorado-Bouix L, López-Cancio Martinez E, Castaño-Duque CH, Millán-Torné M, Dávalos A. [Ingestion of anabolic steroids and ischaemic stroke. A clinical case report and review of the literature]. Rev Neurol. 2013 Mar 16;56(6):327-31. Review. Spanish. PubMed PMID: 23483467.

4: Bork K. Current management options for hereditary angioedema. Curr Allergy Asthma Rep. 2012 Aug;12(4):273-80. doi: 10.1007/s11882-012-0273-4. Review. PubMed PMID: 22729959.

5: Thevis M, Schänzer W. Synthetic anabolic agents: steroids and nonsteroidal selective androgen receptor modulators. Handb Exp Pharmacol. 2010;(195):99-126. doi: 10.1007/978-3-540-79088-4_5. Review. PubMed PMID: 20020362.

6: Szema AM, Paz G, Merriam L, Stellaccio F, Jen J. Modern preoperative and intraoperative management of hereditary angioedema. Allergy Asthma Proc. 2009 May-Jun;30(3):338-42. doi: 10.2500/aap.2009.30.3225. Epub 2009 Apr 14. Review. PubMed PMID: 19368763.

7: Müller H, Gattringer C, Zelger B, Höpfl R, Eisendle K. Infliximab monotherapy as first-line treatment for adult-onset pityriasis rubra pilaris: case report and review of the literature on biologic therapy. J Am Acad Dermatol. 2008 Nov;59(5 Suppl):S65-70. doi: 10.1016/j.jaad.2008.05.037. Review. PubMed PMID: 19119128.

8: Geyer H, Parr MK, Koehler K, Mareck U, Schänzer W, Thevis M. Nutritional supplements cross-contaminated and faked with doping substances. J Mass Spectrom. 2008 Jul;43(7):892-902. doi: 10.1002/jms.1452. Review. PubMed PMID: 18563865.

9: Pinna G, Agis-Balboa RC, Pibiri F, Nelson M, Guidotti A, Costa E. Neurosteroid biosynthesis regulates sexually dimorphic fear and aggressive behavior in mice. Neurochem Res. 2008 Oct;33(10):1990-2007. doi: 10.1007/s11064-008-9718-5. Epub 2008 May 13. Review. PubMed PMID: 18473173.

10: Fernández-Pérez L, Flores-Morales A, Chirino-Godoy R, Díaz-Chico JC, Díaz-Chico BN. Steroid binding sites in liver membranes: interplay between glucocorticoids, sex steroids, and pituitary hormones. J Steroid Biochem Mol Biol. 2008 Apr;109(3-5):336-43. doi: 10.1016/j.jsbmb.2008.03.019. Epub 2008 Mar 14. Review. PubMed PMID: 18430567.

11: Banerji A, Sloane DE, Sheffer AL. Hereditary angioedema: a current state-of-the-art review, V: attenuated androgens for the treatment of hereditary angioedema. Ann Allergy Asthma Immunol. 2008 Jan;100(1 Suppl 2):S19-22. Review. PubMed PMID: 18220148.

12: Katsumata N. [Turner syndrome]. Nihon Rinsho. 2006 Jun 28;Suppl 2:491-3. Review. Japanese. PubMed PMID: 16817448.

13: Socas L, Zumbado M, Pérez-Luzardo O, Ramos A, Pérez C, Hernández JR, Boada LD. Hepatocellular adenomas associated with anabolic androgenic steroid abuse in bodybuilders: a report of two cases and a review of the literature. Br J Sports Med. 2005 May;39(5):e27. Review. PubMed PMID: 15849280; PubMed Central PMCID: PMC1725213.

14: McGinnis MY. Anabolic androgenic steroids and aggression: studies using animal models. Ann N Y Acad Sci. 2004 Dec;1036:399-415. Review. PubMed PMID: 15817752.

15: Delorme N, Drouet M, Thibaudeau A, Verret JL. [Cold-induced urticaria]. Allerg Immunol (Paris). 2002 Sep;34(7):255-8. Review. French. PubMed PMID: 12389450.

16: Tanaka T. [Turner syndrome]. Nihon Rinsho. 2002 Jan;60 Suppl 1:607-13. Review. Japanese. PubMed PMID: 11838173.

17: Schulz W. [Fluoride treatment of osteoporosis]. Wien Med Wochenschr. 2000;150(3):42-52. Review. German. PubMed PMID: 10756596.

18: Habscheid W, Abele U, Dahm HH. [Severe cholestasis with kidney failure from anabolic steroids in a body builder]. Dtsch Med Wochenschr. 1999 Sep 10;124(36):1029-32. Review. German. PubMed PMID: 10506840.

19: Sullivan ML, Martinez CM, Gallagher EJ. Atrial fibrillation and anabolic steroids. J Emerg Med. 1999 Sep-Oct;17(5):851-7. Review. PubMed PMID: 10499702.

20: Renton EJ. Pharmacological treatments for venous leg ulcers. J Wound Care. 1999 Apr;8(4):195-7. Review. PubMed PMID: 10455635.